3-(4-甲氧基苯基)丙酸乙酯

描述

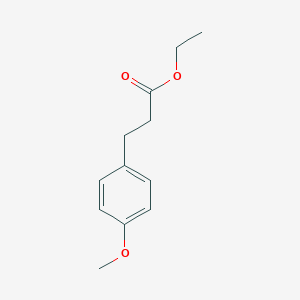

Ethyl 3-(4-methoxyphenyl)propanoate is a chemical compound that is related to various research areas, including organic synthesis, crystallography, and pharmaceutical chemistry. It is structurally associated with compounds that have been isolated from natural sources, such as Kaempferia galanga L., and those that have been synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through reactions such as esterification, alkylation, and condensation. For instance, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate was synthesized from L-tyrosine through a series of reactions including O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation . These methods demonstrate the versatility and complexity of synthetic routes that could be applied to the synthesis of ethyl 3-(4-methoxyphenyl)propanoate.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of compounds. For example, the crystal structure of ethyl (E)-3-(4-methoxyphenyl)propenoate was determined, revealing a planar molecule with a trans configuration . Similarly, the crystal structure of related compounds has been elucidated, providing insights into the molecular conformations and intermolecular interactions that contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

Compounds with the 4-methoxyphenyl group are involved in various chemical reactions. For instance, the presence of the methoxy group can influence the stability of the compound through intermolecular interactions, as seen in the case of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid . Additionally, the reactivity of such compounds can be modified through the introduction of different substituents, which can lead to the formation of different tautomers or the participation in hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(4-methoxyphenyl)propanoate and related compounds are influenced by their molecular structure. The planarity, presence of substituents, and the type of functional groups present can affect properties such as solubility, melting point, and reactivity. For example, the crystal packing of ethyl (Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates is influenced by nonhydrogen bonding interactions, which can affect the compound's solubility and melting point . The spectroscopic properties, such as IR and UV-Vis spectra, are also characteristic of the molecular structure and can be used to confirm the identity of the compound .

科学研究应用

化学结构和光谱分析

乙酸3-(4-甲氧基苯基)丙酸乙酯是一种在化学和光谱分析中具有显著应用的化合物。例如,其对映异构体形式已从罗勒科植物如半边莲中分离出来,并且它们的结构是通过广泛的光谱分析来阐明的,包括1D和2D核磁共振、高分辨质谱、和圆二色光谱(Chen et al., 2010)。

晶体学和分子相互作用

乙酸3-(4-甲氧基苯基)丙酸乙酯已被研究其晶体学性质,揭示了分子相互作用的见解。一项研究突出了其在检查某些化合物的晶体堆积中N⋯π和O⋯π相互作用中的应用,而不是直接氢键结合(Zhang, Wu, & Zhang, 2011)。

药理学应用

在药理学中,乙酸3-(4-甲氧基苯基)丙酸乙酯的衍生物显示出有希望的结果。一种衍生物,从高良姜中分离出的乙酸对甲氧基肉桂酸乙酯,经X射线分析证实具有分子的反式构型,暗示了潜在的药用应用(Luger et al., 1996)。

合成化学和催化

在合成化学中,乙酸3-(4-甲氧基苯基)丙酸乙酯在各种化合物的合成中发挥作用。它已被用于酶介导的合成PPAR激动剂的药物中间体,展示了它在合成途径中的多功能性(Brenna et al., 2009)。此外,它已被用于电还原自由基环化反应,展示了它在催化和反应机制研究中的应用(Esteves et al., 2005)。

天然产物化学

乙酸3-(4-甲氧基苯基)丙酸乙酯在天然产物化学领域也具有重要意义。例如,它参与了从天然来源衍生的新型冠醚的合成,进一步突显了它在有机合成和新化学实体探索中的作用(Bulut & Erk, 2001)。

癌症研究

在癌症研究中,乙酸3-(4-甲氧基苯基)丙酸乙酯的衍生物已被确定为潜在的化学预防剂。其中一种衍生物显示出对结肠癌和舌癌的活性,表明其作为癌症治疗的新候选药物的潜力(Curini et al., 2006)。

安全和危害

Ethyl 3-(4-methoxyphenyl)propanoate should be handled with care. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Dust formation should be avoided . The compound has been classified with the signal word ‘Warning’ and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and using personal protective equipment .

属性

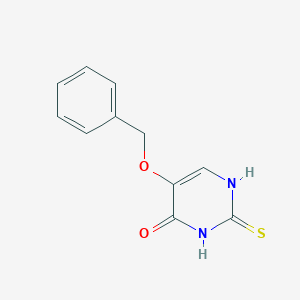

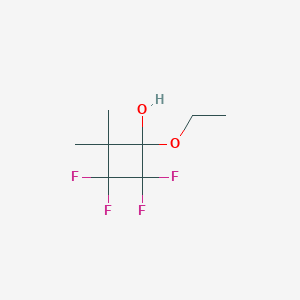

IUPAC Name |

ethyl 3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSDTKZBFYSNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325042 | |

| Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-methoxyphenyl)propanoate | |

CAS RN |

22767-72-2 | |

| Record name | 22767-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)